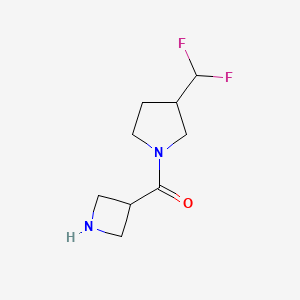

Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[3-(difluoromethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c10-8(11)6-1-2-13(5-6)9(14)7-3-12-4-7/h6-8,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNALEAHKRXLSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Overview

Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone is a synthetic compound that combines azetidine and pyrrolidine rings, featuring a difluoromethyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug development. The compound's interactions with biological targets and its mechanisms of action are crucial for understanding its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and metabolic stability. This interaction can modulate various cellular processes, potentially leading to therapeutic effects in conditions like cancer and infectious diseases.

Biological Activity Data

Table 1: Biological Activity Summary

| Activity Type | Target/Effect | IC50 Values (nM) | References |

|---|---|---|---|

| Enzyme Inhibition | ABL1 Kinase | 12 - 67 | |

| Antiproliferative | Human Breast Carcinoma Cells (MCF-7) | <50 | |

| Antimicrobial | Various Bacterial Strains | >512 (inactive) |

Case Studies

- Enzyme Inhibition : In studies involving ABL1 kinase, this compound demonstrated significant inhibitory activity, with IC50 values ranging from 12 nM to 67 nM depending on the specific mutation of the enzyme. This suggests potential applications in targeted cancer therapies, particularly for BCR-ABL positive leukemias .

- Antiproliferative Effects : Research has shown that the compound exhibits strong antiproliferative effects against human breast carcinoma cell lines, specifically MCF-7 and MDA-MB-231. These effects were observed at nanomolar concentrations, indicating a potent action that warrants further investigation for cancer treatment applications .

- Antimicrobial Activity : The compound's antimicrobial properties were evaluated against various bacterial strains. However, results indicated a loss of activity against Enterococcus faecalis when specific substituents were altered, highlighting the importance of structural modifications in optimizing biological efficacy .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of azetidine derivatives, emphasizing how modifications can enhance biological activity. For instance, the introduction of electronegative groups like difluoromethyl has been shown to improve binding affinity to target proteins . Additionally, the exploration of azetidine-based compounds has led to findings that support their potential as both antiviral and anticancer agents.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which allow it to interact with biological targets effectively. The incorporation of difluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone. For instance, a patent outlines the use of similar azetidine derivatives in combination therapies for cancer treatment, demonstrating their ability to inhibit tumor growth when used alongside established chemotherapeutics . The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Effects

The compound's structural analogs have shown promising anti-inflammatory activities. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases . This property is particularly relevant in developing new therapies for conditions such as rheumatoid arthritis and other autoimmune disorders.

Synthesis of Bioactive Molecules

This compound serves as an important building block in synthetic organic chemistry. Its synthesis can be achieved through various methods, including:

- [2 + 2] Photocycloaddition Reactions : This method allows for the efficient formation of functionalized azetidines, which can be further modified to enhance biological activity.

- Reduction Reactions : The reduction of azetidinones (β-lactams) using lithium aluminum hydride is a common approach to synthesize this compound, facilitating the introduction of various functional groups that can enhance its pharmacological profile.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of this compound derivatives. Studies have shown that modifications at specific positions on the azetidine ring can significantly affect biological activity, allowing researchers to design more potent compounds with reduced side effects.

Case Study: Anticancer Efficacy

A recent study explored a series of azetidine derivatives, including this compound, assessing their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast and lung cancer cells, suggesting a promising avenue for further research into these compounds' therapeutic potential .

Case Study: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory effects of azetidine derivatives in vivo using animal models of inflammation. The results demonstrated significant reductions in inflammatory markers following treatment with compounds structurally related to this compound, supporting its potential use in developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone | 2098036-03-2 | C₉H₁₂F₂N₂O | 214.2 | Azetidine + difluoromethyl-pyrrolidine |

| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone | 2098077-73-5 | C₁₁H₁₈F₂N₂O | 232.27 | Piperidine (6-membered ring) substitution |

| Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone | 2092062-77-4 | C₉H₁₂F₂N₂O₂ | 220.2 | Hydroxymethyl + 4,4-difluoro-pyrrolidine |

Key Observations:

Smaller rings like azetidine may confer conformational rigidity, influencing receptor binding .

Substituent Effects :

- The difluoromethyl group in the parent compound enhances electronegativity and resistance to oxidative metabolism compared to the hydroxymethyl group in 2092062-77-4 , which increases polarity and hydrogen-bonding capacity .

- Fluorine substitution at the pyrrolidine ring (e.g., 4,4-difluoro in 2092062-77-4 ) may reduce ring flexibility and modulate steric interactions .

Preparation Methods

Starting Materials and Key Intermediates

- Azetidinyl amines or hydroxyl derivatives : These serve as the azetidine source, often protected or activated for coupling.

- 3-(Difluoromethyl)pyrrolidine derivatives : Synthesized or commercially obtained, sometimes as hydroxyl or halide precursors for further functionalization.

- Carboxylic acid or activated ester intermediates : For amide bond formation.

Formation of the Amide Linkage

A common approach involves coupling a carboxylic acid derivative of the pyrrolidine moiety with an azetidine-containing amine. Typical coupling reagents include:

These reagents facilitate amide bond formation under mild conditions, preserving sensitive functional groups such as difluoromethyl.

Synthesis of Azetidine Derivatives

Azetidine rings are often synthesized via:

- Cyclization of 1,3-diamines or 1,3-aminoalcohols under basic or acidic conditions.

- Use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote ring closure.

- Microwave-assisted cyclization to improve yields and reduce reaction times.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent on the pyrrolidine ring is typically introduced through:

- Fluorination of mesylate or tosylate precursors using nucleophilic fluorinating agents such as tetrabutylammonium fluoride (TBAF).

- Careful control of reaction conditions to minimize side reactions like β-elimination, which can reduce yields.

Representative Synthetic Route

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3-(difluoromethyl)pyrrolidine intermediate | Fluorination of mesylate precursor with TBAF | 23–38 | Moderate yields due to β-elimination side reactions |

| 2 | Hydrolysis of ester to carboxylic acid | LiOH-mediated hydrolysis | 32–89 | Efficient step to generate acid for coupling |

| 3 | Amide coupling with azetidin-3-yl amine | EDC·HCl, HOBt, base | 21–40 | Moderate yields, mild conditions preserve functional groups |

Data adapted and summarized from related azetidine-pyrrolidine methanone syntheses reported in medicinal chemistry literature.

Research Findings on Preparation Efficiency and Challenges

- Catalyst Selection: Suzuki-type cross-coupling reactions for related biaryl carboxylic acids showed Pd(PPh3) as optimal for phenyl boronic acids, while PdCl2(dppf) was better for heteroaryl boronic acids, indicating catalyst choice impacts yields significantly.

- Fluorination Step: Fluorination of mesylate intermediates with TBAF often results in moderate yields (23–38%) due to competing β-elimination under basic conditions, which is a major limitation in the preparation of difluoromethyl-substituted pyrrolidines.

- Amide Coupling: The coupling step between the azetidine amine and pyrrolidine carboxylic acid derivatives proceeds smoothly with EDC·HCl and HOBt, but yields are moderate (21–40%), suggesting room for optimization in reagent ratios or solvent systems.

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate nucleophilic aromatic substitution and cyclization steps in related azetidine derivatives, improving reaction times and sometimes yields.

Summary Table of Preparation Parameters

| Preparation Step | Key Reagents | Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Difluoromethyl introduction | Tetrabutylammonium fluoride (TBAF) | Basic, room temp to mild heating | 23–38 | Side reactions limit yield |

| Ester hydrolysis to acid | Lithium hydroxide (LiOH) | Aqueous, mild heating | 32–89 | Efficient and high yielding |

| Amide coupling | EDC·HCl, HOBt, base | Room temp, organic solvent | 21–40 | Mild conditions, moderate yield |

| Azetidine ring formation | DBU or other bases | Cyclization, sometimes microwave-assisted | >60 (for analogs) | Microwave improves yield and time |

Q & A

Q. How to address discrepancies between computational predictions and experimental binding data?

- Methodology :

- Re-dock with flexible receptors : Account for side-chain movements (RosettaFlex).

- Validate with SPR (Surface Plasmon Resonance) : Measure kinetic parameters (kₐ, kₑ) to refine docking scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.